4-Chlorobenzaldehyde diethyl acetal

Overview

Description

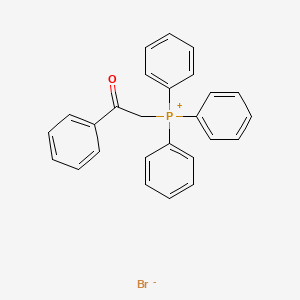

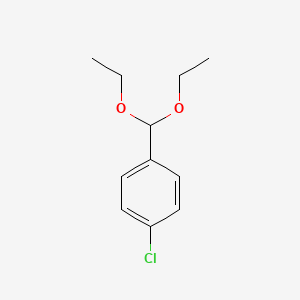

4-Chlorobenzaldehyde diethyl acetal is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 . It is also known by the IUPAC name 1-chloro-4-(diethoxymethyl)benzene . The compound is typically a liquid at room temperature .

Molecular Structure Analysis

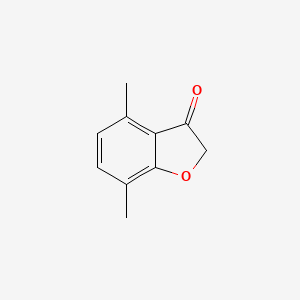

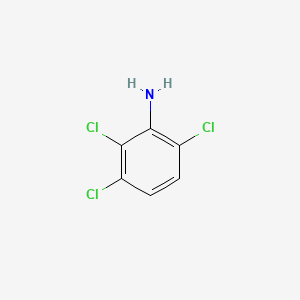

The molecular structure of 4-Chlorobenzaldehyde diethyl acetal consists of a benzene ring substituted with a chlorine atom and a diethoxymethyl group . The exact structure can be confirmed using techniques such as NMR .

Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde diethyl acetal is a colorless to light yellow clear liquid . It has a boiling point of 129 °C at 15 mmHg and a specific gravity of 1.08 at 20/20 . The compound has a refractive index of 1.49 .

Scientific Research Applications

Synthesis of Organic Compounds

4-Chlorobenzaldehyde diethyl acetal: is widely used in the synthesis of various organic compounds. Its reactivity as an aldehyde makes it a valuable intermediate in the preparation of complex molecules. For instance, it can undergo condensation reactions to form Schiff bases, which are useful in synthesizing pharmaceuticals and fine chemicals .

Proteomics Research

In proteomics, 4-Chlorobenzaldehyde diethyl acetal serves as a biochemical tool. It can be used to modify proteins or peptides, which aids in the study of protein structure and function. This compound’s specific reactivity with certain amino acid residues makes it a useful reagent in labeling studies .

Material Science

This chemical finds applications in material science, particularly in the development of novel polymers and coatings. Its ability to act as a crosslinking agent can be exploited to enhance the properties of polymeric materials, such as increasing their thermal stability or mechanical strength .

Analytical Chemistry

4-Chlorobenzaldehyde diethyl acetal: can be used as a standard or reference compound in various analytical techniques, including gas chromatography (GC) and mass spectrometry (MS). Its well-defined physical and chemical properties make it suitable for calibration and method development purposes .

Photocatalysis

Researchers utilize 4-Chlorobenzaldehyde diethyl acetal in photocatalytic processes. It can participate in photochemical reactions under the influence of light, leading to the formation of reactive intermediates. These intermediates can then be used to carry out transformations that are challenging under normal conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the design and synthesis of drug candidates. Its chlorinated aromatic ring system is a common structural motif in many pharmaceuticals, and its modification can lead to the discovery of new therapeutic agents .

Safety and Hazards

4-Chlorobenzaldehyde diethyl acetal is harmful if swallowed and may cause skin and eye irritation . It may also cause an allergic skin reaction . The compound is toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin, eyes, or clothing, and preventing its release into the environment .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known that the compound is a derivative of 4-chlorobenzaldehyde , which can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . This suggests that 4-Chlorobenzaldehyde diethyl acetal may also undergo similar reactions.

properties

IUPAC Name |

1-chloro-4-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLBEXMSGZWIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315711 | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzaldehyde diethyl acetal | |

CAS RN |

2403-61-4 | |

| Record name | 1-Chloro-4-(diethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 296500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

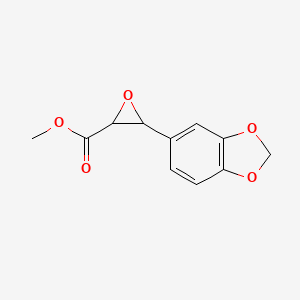

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)